![molecular formula C9H6F6O3 B1419790 3,4-Bis(trifluoromethoxy)benzyl alcohol CAS No. 1048922-46-8](/img/structure/B1419790.png)
3,4-Bis(trifluoromethoxy)benzyl alcohol
Overview
Description
3,4-Bis(trifluoromethoxy)benzyl alcohol is a specialty chemical compound with the molecular formula C9H6F6O3 and a molecular weight of 276.1326 . This compound is characterized by the presence of two trifluoromethoxy groups attached to a benzyl alcohol moiety, making it a valuable reagent in various fields of scientific research, particularly in proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(trifluoromethoxy)benzyl alcohol typically involves the introduction of trifluoromethoxy groups onto a benzyl alcohol framework. One common method involves the reaction of 3,4-dihydroxybenzyl alcohol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(trifluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzyl ether.
Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-Bis(trifluoromethoxy)benzaldehyde or 3,4-Bis(trifluoromethoxy)benzoic acid.
Reduction: Formation of 3,4-Bis(trifluoromethoxy)benzyl ether.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Proteomics
One of the primary applications of 3,4-bis(trifluoromethoxy)benzyl alcohol is in proteomics , particularly in the study of protein modifications and interactions:
- Selective Cleavage : When combined with enzymes like trypsin, it cleaves proteins at the C-terminal side of arginine and lysine residues while leaving glycine residues intact. This selectivity allows researchers to enrich glycopeptides for further analysis using techniques such as mass spectrometry.
- Cysteine Alkylation : The compound can covalently bind to cysteine residues, facilitating the study of protein structure and function by modifying thiol groups.
Medicinal Chemistry
In medicinal chemistry, the unique properties of this compound make it a candidate for drug development:
- Enhanced Biological Activity : The presence of trifluoromethoxy groups is known to increase binding affinity and reactivity with biological targets. This property may lead to improved selectivity and potency as therapeutic agents.
- Synthesis of Derivatives : The compound serves as an intermediate in synthesizing various biologically active derivatives that exhibit diverse pharmacological activities .
Material Science
The chemical reactivity of this compound also extends to material science applications:
- Functional Materials : Its unique structure allows for the development of materials with tailored properties for specific applications, including coatings and polymers that require enhanced durability or chemical resistance.
Case Studies
Several studies have highlighted the practical applications of this compound:
- A study on enzymatic digestion demonstrated that using this compound significantly improved the recovery rates of glycopeptides from complex biological samples.
- Research into cysteine alkylation showed that this compound effectively modified cysteine residues in proteins, providing insights into protein folding and interactions that are crucial for understanding cellular processes.
Mechanism of Action
The mechanism of action of 3,4-Bis(trifluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzyl alcohol: Similar in structure but with trifluoromethyl groups instead of trifluoromethoxy groups.
4-(Trifluoromethyl)benzyl alcohol: Contains a single trifluoromethyl group and is used in similar applications.
Uniqueness
3,4-Bis(trifluoromethoxy)benzyl alcohol is unique due to the presence of two trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s electron-withdrawing capability, lipophilicity, and metabolic stability, making it a valuable reagent in various research and industrial applications .
Biological Activity
3,4-Bis(trifluoromethoxy)benzyl alcohol is an organic compound characterized by its unique structure, which includes two trifluoromethoxy groups attached to a benzyl alcohol moiety. The molecular formula is , and it has a molecular weight of approximately 276.13 g/mol. This compound's biological activity is of significant interest due to the potential pharmacological properties associated with trifluoromethylated compounds.
The presence of the alcohol group (-OH) and the two trifluoromethoxy groups (-CF3) contributes to the compound's bifunctional nature, allowing it to participate in various chemical reactions. The trifluoromethoxy groups enhance the electron-withdrawing characteristics of the molecule, which can activate the aromatic ring for further substitution reactions. This property is beneficial in synthesizing new pharmaceuticals and materials.
Biological Activity
Research on the biological activity of this compound is still emerging, but preliminary findings suggest several areas of potential pharmacological impact:
Synthesis Methods
The synthesis of this compound can be achieved through several methods that allow for the selective introduction of trifluoromethoxy groups while preserving the integrity of the benzyl alcohol structure. These methods include:
- Electrophilic Aromatic Substitution : Utilizing electrophiles that contain trifluoromethoxy groups to modify the benzyl framework.
- Reduction Reactions : Reducing corresponding benzoic acids or derivatives using reagents like DIBAL (diisobutylaluminum hydride) to yield the desired alcohol .
Case Studies and Research Findings
Several studies have explored the effects and potential applications of trifluoromethylated compounds similar to this compound:
- Glycosylation Studies : Research indicates that substituting benzyl groups with trifluoromethyl can significantly enhance selectivity in glycosylation reactions. This finding suggests that this compound could be a valuable building block in carbohydrate chemistry .
- Pharmacological Profiles : A review of FDA-approved drugs containing trifluoromethyl groups highlights their improved potency and metabolic stability compared to non-fluorinated analogs. This trend underscores the potential for this compound to serve as a lead compound in drug development .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
Compound Name | Structure | Notable Biological Activity |
---|---|---|
3,5-Bis(trifluoromethyl)benzyl alcohol | Structure | Antimicrobial and anticancer properties reported |
Trifluoroacetophenone | Structure | Known for its role in medicinal chemistry |
Properties
IUPAC Name |
[3,4-bis(trifluoromethoxy)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O3/c10-8(11,12)17-6-2-1-5(4-16)3-7(6)18-9(13,14)15/h1-3,16H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEHTPHOIYWSTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)OC(F)(F)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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